ethyl 3-imino-3-[(1-methyl-1H-pyrrol-2-yl)formohydrazido]propanoate
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Overview
Description
Ethyl 3-imino-3-[(1-methyl-1H-pyrrol-2-yl)formohydrazido]propanoate is a synthetic organic compound that features a unique structure combining an imino group, a pyrrole ring, and a formohydrazido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-imino-3-[(1-methyl-1H-pyrrol-2-yl)formohydrazido]propanoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the hydrazone intermediate. This intermediate then undergoes cyclization with 1-methyl-1H-pyrrole-2-carbaldehyde under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions such as temperature and pressure would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-imino-3-[(1-methyl-1H-pyrrol-2-yl)formohydrazido]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imino group or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 3-imino-3-[(1-methyl-1H-pyrrol-2-yl)formohydrazido]propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-imino-3-[(1-methyl-1H-pyrrol-2-yl)formohydrazido]propanoate involves its interaction with molecular targets such as enzymes or receptors. The imino group and pyrrole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-imino-3-[(1H-pyrrol-2-yl)formohydrazido]propanoate: Lacks the methyl group on the pyrrole ring.
Ethyl 3-imino-3-[(1-methyl-1H-indol-2-yl)formohydrazido]propanoate: Contains an indole ring instead of a pyrrole ring.
Uniqueness
Ethyl 3-imino-3-[(1-methyl-1H-pyrrol-2-yl)formohydrazido]propanoate is unique due to the presence of the methyl group on the pyrrole ring, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its potential as a pharmaceutical agent or a synthetic intermediate.
Properties
IUPAC Name |
ethyl (3Z)-3-amino-3-[(1-methylpyrrole-2-carbonyl)hydrazinylidene]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3/c1-3-18-10(16)7-9(12)13-14-11(17)8-5-4-6-15(8)2/h4-6H,3,7H2,1-2H3,(H2,12,13)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDCNWAWMAWCQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NNC(=O)C1=CC=CN1C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C(=N/NC(=O)C1=CC=CN1C)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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